![molecular formula C21H13N3O4S2 B2939720 4-benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 477280-56-1](/img/structure/B2939720.png)
4-benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamides and thiazoles are both important classes of compounds in medicinal chemistry. They are found in many potent biologically active compounds, such as antimicrobial and antiproliferative agents .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of benzoic acids and amines under certain conditions . Similarly, thiazoles can be synthesized from halogenated compounds .Molecular Structure Analysis
The molecular structures of benzamides and thiazoles can be confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving benzamides and thiazoles can be complex and varied, depending on the specific compounds and conditions involved .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “4-benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide” would need to be determined experimentally.Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, including enzymes and proteins involved in the development and progression of various diseases .
Mode of Action
Thiazole derivatives are known to inhibit the activity of certain enzymes and proteins, thereby affecting the progression of various diseases .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, leading to diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The lipophilic character of similar compounds has been found to influence their antimicrobial effect .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . Additionally, this compound has shown potential in inhibiting the growth of cancer cells by interfering with cell signaling pathways and gene expression . The interactions of this compound with specific enzymes and proteins are crucial for its biochemical activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . The impact of this compound on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, is particularly noteworthy.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes and proteins, leading to the inhibition of their activity . For instance, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been observed to cause changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has shown therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects and dose-response relationship of this compound are important considerations in its pharmacological evaluation .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound can further interact with other biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various tissues, where it accumulates and exerts its effects . The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in the subcellular localization of this compound . For example, it may be localized to the nucleus, where it interacts with transcription factors and influences gene expression .
properties
IUPAC Name |
4-benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O4S2/c25-19(13-4-2-1-3-5-13)14-6-8-15(9-7-14)20(26)23-21-22-17(12-30-21)18-10-16(11-29-18)24(27)28/h1-12H,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFWIBXLXIJMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2939640.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2939641.png)
![Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2939642.png)
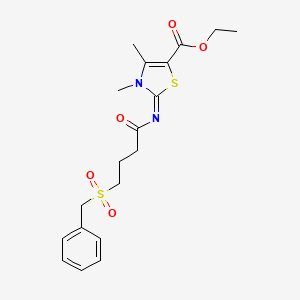
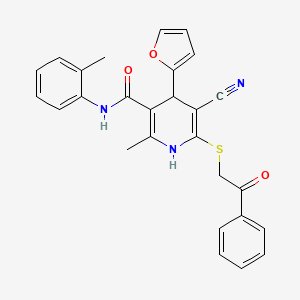
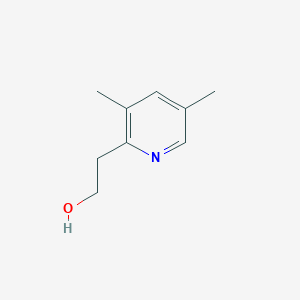

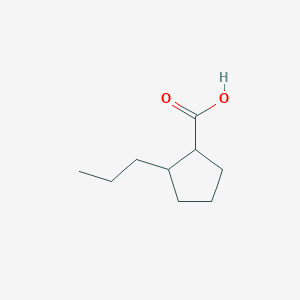
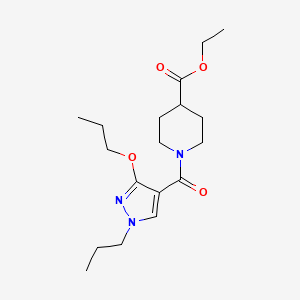
![(5E)-3-[(2,4-dinitrophenyl)amino]-5-[(1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2939655.png)
![4-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B2939657.png)

![N-Methyl-N-[(6-methylpyridin-2-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2939660.png)